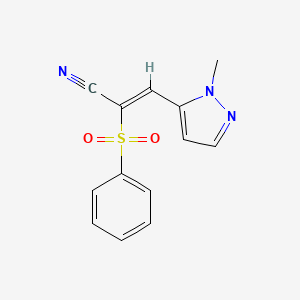
3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile (MPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA is a member of the acrylonitrile family and is known for its unique chemical properties, making it a useful tool for researchers in the field of chemistry, biology, and medicine.
作用機序
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. In addition, this compound has been shown to have antifungal activity, inhibiting the growth of various fungal species.
実験室実験の利点と制限
One of the advantages of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile is its unique chemical properties, which make it a useful tool for researchers in various fields. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile. One area of research is the development of new derivatives of this compound with improved properties, such as increased potency or reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new therapeutic targets. Finally, the potential applications of this compound in various fields, such as medicine and materials science, warrant further investigation.
合成法
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile involves the reaction of 1-methyl-1H-pyrazol-5-amine with phenylsulfonylacetonitrile in the presence of a base. The reaction takes place at room temperature and produces this compound as a white solid with a high yield. The purity of this compound can be increased by recrystallization from an appropriate solvent.
科学的研究の応用
3-(1-methyl-1H-pyrazol-5-yl)-2-(phenylsulfonyl)acrylonitrile has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various compounds such as pyrazole derivatives, sulfonamide derivatives, and nitrile derivatives. This compound has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. In addition, this compound has been studied for its potential applications in the field of medicine, including anticancer, anti-inflammatory, and antifungal activities.
特性
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-(2-methylpyrazol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-16-11(7-8-15-16)9-13(10-14)19(17,18)12-5-3-2-4-6-12/h2-9H,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLHPXCDAOMKEO-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)
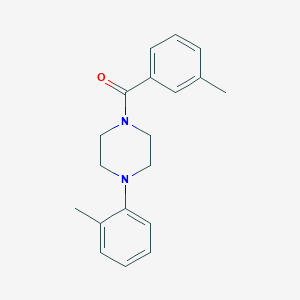


![methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)
![3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5712144.png)

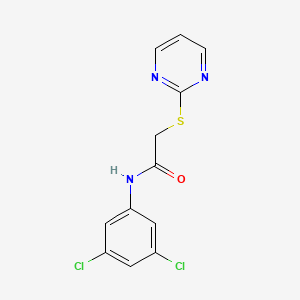
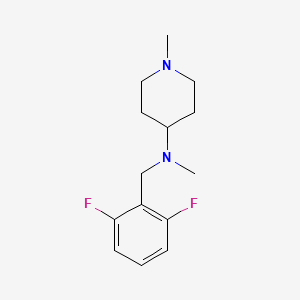
![methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5712190.png)
![3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5712210.png)
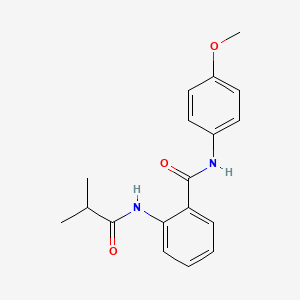
![3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5712225.png)
